molecular formula C11H14N2O B039403 (4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone CAS No. 112791-04-5

(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone

Cat. No. B039403
M. Wt: 190.24 g/mol
InChI Key: BGPAZBKCZVVZGF-PSASIEDQSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its appearance (solid, liquid, gas, color, etc.) and its smell if applicable.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds (single, double, triple, etc.). Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, etc. Chemical properties include reactivity, flammability, oxidation states, etc.


Scientific Research Applications

Safety And Hazards

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Future Directions

This involves predicting or suggesting further studies that can be done with the compound. This could be new reactions, potential uses, etc.


properties

IUPAC Name

(4S,5R)-1,5-dimethyl-4-phenylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-10(12-11(14)13(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,14)/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPAZBKCZVVZGF-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](NC(=O)N1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426129
Record name (4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone

CAS RN

112791-04-5
Record name (4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
Reactant of Route 2
(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
Reactant of Route 3
(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
Reactant of Route 4
(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
Reactant of Route 5
(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
Reactant of Route 6
(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone

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